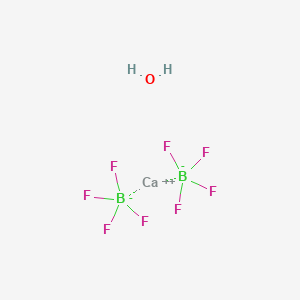

calcium;ditetrafluoroborate;hydrate

Description

Significance in Emerging Chemical and Materials Science Domains

Calcium(II) ditetrafluoroborate hydrate (B1144303) is finding its place in several burgeoning areas of chemical and materials science. Its utility stems from the combined properties of the calcium cation and the tetrafluoroborate (B81430) anion.

One significant area of application is in electrochemistry . The tetrafluoroborate anion is valued for its chemical inertness and its ability to dissolve a wide range of compounds, making it useful in battery electrolytes. ontosight.ai While lithium-ion batteries have historically used salts like lithium hexafluorophosphate (B91526) (LiPF₆), research into alternative electrolytes continues, and salts like lithium tetrafluoroborate (LiBF₄) have been considered. wikipedia.org The properties of calcium tetrafluoroborate could be relevant in the development of next-generation calcium-ion batteries, a promising alternative to lithium-ion technology due to the higher abundance and lower cost of calcium.

In materials synthesis , calcium tetrafluoroborate serves as a precursor or a component in the creation of advanced materials. For instance, it can be used as a source of calcium ions in the synthesis of various compounds. ontosight.ai The weakly coordinating nature of the tetrafluoroborate anion can be advantageous in controlling reaction pathways and the formation of desired products. ontosight.ai

Furthermore, the field of fluorination chemistry represents another avenue for the application of tetrafluoroborates. These compounds can act as fluorinating agents in the synthesis of fluorinated organic molecules. ontosight.ai Given that a significant percentage of pharmaceuticals contain fluorine, the development of new and efficient fluorination methods is a critical area of research. pharmtech.com

Recent research has also highlighted the potential of alkaline earth metals, including calcium, in catalysis. nih.gov While traditionally viewed as simple Lewis acids, there is a growing understanding that these elements can exhibit more complex, transition metal-like reactivity. nih.gov The use of weakly coordinating anions like tetrafluoroborate can be crucial in developing novel catalytic systems based on alkaline earth metals.

Current Research Challenges and Future Directions in Fundamental Studies

Despite its growing importance, several challenges and opportunities remain in the fundamental study of calcium(II) ditetrafluoroborate hydrate and related compounds.

A primary challenge lies in the synthesis and characterization of high-purity, well-defined hydrated forms of the compound. The exact number of water molecules in the hydrate can vary, which can influence its physical and chemical properties. Precise control over the hydration state is crucial for reproducible research and applications.

Understanding the solution chemistry of calcium tetrafluoroborate is another key research area. The behavior of the ions in different solvents, their interactions, and the formation of complexes are fundamental aspects that need further investigation. This knowledge is critical for its application in areas like electrochemistry and catalysis.

The development of computational models to accurately predict the structure and properties of calcium tetrafluoroborate and its hydrates is an ongoing effort. These models can provide valuable insights into its behavior and guide the design of new experiments and applications.

Future research will likely focus on several key directions:

Exploring its role in energy storage: Further investigation into its potential as an electrolyte component in calcium-ion batteries is a promising avenue.

Developing novel catalytic applications: The unique properties of the calcium ion in combination with the tetrafluoroborate anion could lead to the discovery of new and efficient catalysts for a variety of chemical transformations.

Designing advanced materials: Utilizing calcium tetrafluoroborate as a building block for the synthesis of novel materials with tailored optical, electronic, or mechanical properties is an exciting prospect.

Investigating its potential in bio-inspired materials: Given the biological importance of calcium, exploring the use of calcium tetrafluoroborate in the development of biocompatible materials could open up new applications in biomedical engineering. americanelements.com

| Compound Name |

| Calcium(II) ditetrafluoroborate hydrate |

| Calcium cation |

| Tetrafluoroborate anion |

| Boron trifluoride |

| Tetrafluoroboric acid |

| Perchlorate (B79767) anion |

| Lithium hexafluorophosphate |

| Lithium tetrafluoroborate |

| Boric acid |

| Hydrofluoric acid |

Interactive Data Table: Properties of Calcium(II) Ditetrafluoroborate

| Property | Value | Source |

| Chemical Formula | Ca(BF₄)₂ | ontosight.ai |

| Molecular Weight | 195.07 g/mol (anhydrous) | ontosight.ai |

| Appearance | White crystalline solid | ontosight.ai |

| Solubility in Water | Highly soluble | ontosight.ai |

| IUPAC Name | calcium;ditetrafluoroborate;hydrate | sigmaaldrich.com |

| InChI Key | JOBMOPDWSRCZNE-UHFFFAOYSA-N | sigmaaldrich.comchemspider.com |

| CAS Number | 304851-97-6 (hydrate) | americanelements.comchemspider.com |

Properties

IUPAC Name |

calcium;ditetrafluoroborate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Ca.H2O/c2*2-1(3,4)5;;/h;;;1H2/q2*-1;+2; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBMOPDWSRCZNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.O.[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2CaF8H2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Control over Material Characteristics

Advancements in Synthetic Routes for Calcium(II) Ditetrafluoroborate Hydrate (B1144303)

The synthesis of calcium ditetrafluoroborate hydrate can be broadly categorized into wet chemical methods and considerations for anhydrous preparation.

Wet chemical methods are commonly employed for the synthesis of fluoroborate salts due to the solubility of the reactants and products in aqueous media. These methods offer good control over stoichiometry and can be adapted for large-scale production.

A primary route for synthesizing calcium ditetrafluoroborate involves the reaction of a calcium salt with tetrafluoroboric acid. A typical reaction involves the neutralization of tetrafluoroboric acid (HBF₄) with a calcium base, such as calcium carbonate (CaCO₃) or calcium hydroxide (B78521) (Ca(OH)₂). The reaction with calcium carbonate is as follows:

CaCO₃ + 2HBF₄ → Ca(BF₄)₂ + H₂O + CO₂↑

This reaction is driven to completion by the evolution of carbon dioxide gas. Alternatively, using calcium hydroxide results in the formation of water:

Ca(OH)₂ + 2HBF₄ → Ca(BF₄)₂ + 2H₂O

Another wet chemical approach is a precipitation reaction involving the mixing of aqueous solutions of a soluble calcium salt, like calcium chloride (CaCl₂), and a soluble tetrafluoroborate (B81430) salt. However, this is less common due to the high solubility of most tetrafluoroborate salts.

The synthesis of related calcium borate (B1201080) nanoparticles has been achieved through co-precipitation methods, which could be adapted for calcium ditetrafluoroborate hydrate. nih.gov This would involve the controlled mixing of precursor solutions to induce the precipitation of the desired compound. nih.gov Wet chemical precipitation is considered one of the simplest methods for preparing calcium-based nanomaterials. mdpi.com

The preparation of anhydrous calcium ditetrafluoroborate, Ca(BF₄)₂, presents challenges due to the hygroscopic nature of the compound and the tendency for the tetrafluoroborate anion to hydrolyze. wikipedia.orgsamaterials.com Anhydrous conditions are crucial in applications where water would interfere, such as in certain non-aqueous electrolyte systems for batteries. wikipedia.org

Synthesis in a non-aqueous solvent is a potential route. This could involve the reaction of a calcium salt with a tetrafluoroborate source in a suitable organic solvent. The choice of solvent is critical to ensure the solubility of reactants and the precipitation of the anhydrous product.

Another consideration for obtaining the anhydrous form is the careful dehydration of the hydrated salt. This must be done under controlled temperature and vacuum to avoid the decomposition of the tetrafluoroborate ion. The thermal stability of the compound is a key factor in the success of this method.

Purification and Characterization of High Purity Compositions

High-purity calcium ditetrafluoroborate is essential for many applications, and several techniques are used for its purification and subsequent characterization. americanelements.com

Purification Methods:

Recrystallization: This is a common method for purifying solid compounds. It involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, causing the purified compound to crystallize out, leaving impurities in the solution.

Solvent Extraction: This technique can be used to remove specific impurities by partitioning them between two immiscible solvents.

Ion Exchange Chromatography: This method can be employed to remove cationic or anionic impurities from a solution of calcium ditetrafluoroborate.

Characterization Techniques: The purity and structure of the synthesized compound are confirmed using various analytical methods.

| Characterization Technique | Information Obtained |

| X-ray Diffraction (XRD) | Provides information on the crystal structure and phase purity of the compound. nih.govnih.gov |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Used to identify the functional groups present, confirming the presence of the tetrafluoroborate anion and water of hydration. nih.gov |

| Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) | Determines the elemental composition and can be used to quantify the purity of the sample. nih.gov |

| Thermogravimetric Analysis (TGA) | Used to determine the water content (degree of hydration) and the thermal stability of the compound. nih.gov |

Strategies for Controlled Crystallization and Morphological Control

The control of crystallization is crucial as it dictates the particle size, size distribution, and morphology of the final product, which in turn influences its properties and performance.

Strategies for controlling crystallization include:

Supersaturation Control: The rate of nucleation and crystal growth is highly dependent on the level of supersaturation of the solution. By controlling the rate of addition of reactants or the rate of solvent evaporation, the supersaturation can be managed to achieve the desired crystal size. rsc.org

Use of Additives: The presence of certain additives, such as surfactants or polymers, can influence the crystal habit by selectively adsorbing to specific crystal faces, thereby inhibiting or promoting growth in certain directions. psu.edu For instance, in the crystallization of calcite, different additives were shown to modify the crystal morphology significantly. psu.edunih.gov

pH Control: The pH of the crystallization medium can affect the surface charge of the crystals and the solubility of the compound, thus influencing the crystallization process. nih.govrsc.org

Temperature Control: Temperature affects both the solubility of the compound and the kinetics of crystal growth, making it a critical parameter for controlling the final crystal morphology. rsc.org

The table below summarizes the key parameters influencing crystallization.

| Parameter | Effect on Crystallization |

| Supersaturation | Influences nucleation rate and crystal size. rsc.org |

| Additives | Can alter crystal habit and morphology. psu.edu |

| pH | Affects solubility and surface charge. nih.govrsc.org |

| Temperature | Impacts solubility and growth kinetics. rsc.org |

Preparation and Study of Nanoscale Forms

There is growing interest in the synthesis of nanoscale materials due to their unique properties, such as high surface area-to-volume ratios. nih.gov While specific research on nanoscale calcium ditetrafluoroborate is limited, methods used for other calcium-based nanoparticles can be considered.

Synthesis of Nanoscale Calcium Ditetrafluoroborate:

Wet Chemical Precipitation: This is a widely used method for producing nanoparticles. mdpi.comresearchgate.net By carefully controlling the reaction conditions, such as reactant concentrations, temperature, and pH, it is possible to generate nanoparticles of calcium ditetrafluoroborate.

Co-precipitation: This method has been successfully used to synthesize calcium borate nanoparticles and could be adapted for the target compound. nih.gov

Spray Drying: This technique involves spraying a solution of the precursors into a hot gas stream, leading to the rapid evaporation of the solvent and the formation of nanoparticles. mdpi.comnih.gov

Characterization of Nanoparticles: In addition to the techniques mentioned in section 2.2, the characterization of nanoscale materials often involves:

Transmission Electron Microscopy (TEM): Provides high-resolution images of the nanoparticles, allowing for the determination of their size, shape, and morphology. nih.gov

Scanning Electron Microscopy (SEM): Used to visualize the surface morphology of the nanoparticles and their agglomeration state. nih.govnih.gov

Dynamic Light Scattering (DLS): Measures the particle size distribution in a suspension. nih.gov

Brunauer-Emmett-Teller (BET) Analysis: Determines the specific surface area of the nanoparticles. nih.govnih.gov

The development of nanoscale calcium ditetrafluoroborate could open up new applications for this compound in areas where high surface area and reactivity are advantageous. americanelements.com

Structural Elucidation and Crystallographic Investigations

Determination of Crystal Structure and Hydration State

The definitive crystal structure and the exact number of water molecules (the hydration state) have been a subject of investigation, culminating in a refined model based on advanced diffraction techniques.

The crystal structure of commercial calcium bis(tetrafluoroborate) hydrate (B1144303) was determined from laboratory powder X-ray diffraction (PXRD) data, as obtaining suitable single crystals proved challenging. iucr.orgcristal.org Initial analyses of the powder patterns revealed a triclinic cell. cristal.org

The structure consists of [CaO₄F₄] square antiprisms that share fluorine corners with [BF₄] tetrahedra. This arrangement forms one-dimensional, infinite ribbons that are interconnected by a network of hydrogen bonds. iucr.orgresearchgate.net

Crystal Data and Structure Refinement for Ca(H₂O)₄(BF₄)₂

| Parameter | Value |

|---|---|

| Empirical Formula | Ca(H₂O)₄(BF₄)₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.1629(2) |

| b (Å) | 7.6895(3) |

| c (Å) | 7.7011(3) |

| α (°) | 62.625(2) |

| β (°) | 71.187(2) |

| γ (°) | 81.189(3) |

| Volume (ų) | 309.89(2) |

| Z | 1 |

| Radiation Type | Cu Kα (λ = 1.54056 Å) |

| Rwp (%) | 8.419 |

| Rp (%) | 6.213 |

| RBragg (%) | 3.78 |

Single-crystal X-ray diffraction is a powerful technique for providing precise information on the internal lattice of crystalline materials, including unit cell dimensions, bond lengths, and bond angles. carleton.edu For calcium ditetrafluoroborate hydrate, however, the powder diffraction route was specifically chosen because no suitable single crystals were available for analysis. iucr.orgcristal.org The production of large-enough single crystals is noted as a potential future method to provide further and complete confirmation of the structural model derived from powder diffraction data. iucr.orgcristal.org

While powder X-ray diffraction is effective for determining the positions of heavier atoms, it is less sensitive to lighter atoms like hydrogen. iucr.org The proposed hydrogen bonding scheme in the Ca(H₂O)₄(BF₄)₂ structure, which involves both O—H⋯F and O—H⋯O interactions, is therefore a model based on the positions of the non-hydrogen atoms. iucr.orgcristal.org

For a complete confirmation of the structure, particularly the precise localization of the hydrogen atoms and the subtleties of the hydrogen-bonding network, a neutron powder diffraction study would be required. iucr.orgresearchgate.net This technique is highly sensitive to hydrogen nuclei and is often used to accurately determine their positions in hydrated crystals and hydrogen-containing materials. aps.orgresearchgate.net

Reformulation and Verification of Empirical Formulae

The crystallographic investigations led to a significant re-evaluation of the compound's empirical formula, clarifying its stoichiometry and relationship to analogous chemical structures.

The stoichiometry of calcium tetrafluoroborate (B81430) hydrate, often generically written as Ca(BF₄)₂·xH₂O, has been a point of uncertainty. cristal.org Previous estimations for the value of 'x' included 4.6, as determined by Karl–Fisher coulometer titration, and an older value of 5 from a powder diffraction file card. cristal.org Thermogravimetric analysis (TGA) showed a two-step decomposition, suggesting a more complex dehydration process. cristal.org

A key verification of the newly determined structure came from comparison with other known compounds. The reformulated calcium tetrafluoroborate tetrahydrate, Ca(H₂O)₄(BF₄)₂, was found to be isostructural with calcium perchlorate (B79767) tetrahydrate, Ca(ClO₄)₂·4H₂O. iucr.orgcristal.orgresearchgate.net This means they share the same crystal structure, with the tetrafluoroborate (BF₄⁻) and perchlorate (ClO₄⁻) anions occupying equivalent positions.

Comparisons were also made with hydrates of strontium (Sr), the next element down the alkaline earth group. While anhydrous Sr(BF₄)₂ is isostructural with anhydrous Ca(BF₄)₂, their hydrates show different structures. researchgate.net A characterized strontium tetrafluoroborate trihydrate, Sr(BF₄)₂·3H₂O, is tetragonal and therefore not isostructural with the triclinic Ca(H₂O)₄(BF₄)₂. cristal.orgresearchgate.net Furthermore, strontium perchlorate tetrahydrate, Sr(ClO₄)₂·4H₂O, is also not isostructural with its calcium counterpart, as it lacks the characteristic ribbon structure. cristal.orgresearchgate.net

Analysis of Molecular Packing and Intermolecular Interactions

The crystal structure of calcium tetrafluoroborate tetrahydrate is not a simple arrangement of ions and water molecules. Instead, it is a well-ordered, one-dimensional polymeric structure characterized by infinite ribbons. These ribbons are, in turn, interconnected to form a complex and stable three-dimensional network. The key to understanding this architecture lies in the analysis of the non-covalent interactions, particularly the hydrogen bonds that permeate the crystal lattice.

Hydrogen Bonding Networks (H···F and H···O Interactions)

The structural integrity of calcium tetrafluoroborate tetrahydrate is heavily reliant on a sophisticated network of hydrogen bonds. Current time information in Fresno County, US.nih.govcristal.org These interactions involve the hydrogen atoms of the coordinated water molecules acting as donors, and both the fluorine atoms of the tetrafluoroborate anions and the oxygen atoms of adjacent water molecules acting as acceptors.

Recent studies based on powder diffraction data have successfully mapped out this intricate hydrogen-bonding scheme. Current time information in Fresno County, US.nih.govcristal.org It has been determined that all four water molecules are directly involved in the coordination sphere of the calcium ion, forming a [Ca(H₂O)₄F₄] square antiprism. Current time information in Fresno County, US.nih.govcristal.org The hydrogen atoms from these water molecules then form a total of eight hydrogen bonds that link the primary structural units. nih.govcristal.org

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| O1—H1A···F1 | 0.85 | 1.96 | 2.793 (3) | 168 |

| O1—H1B···F5 | 0.85 | 1.93 | 2.766 (3) | 169 |

| O2—H2A···F2 | 0.85 | 1.95 | 2.787 (3) | 169 |

| O2—H2B···F6 | 0.85 | 1.99 | 2.825 (3) | 168 |

| O3—H3A···F1 | 0.85 | 1.98 | 2.815 (3) | 168 |

| O3—H3B···O4 | 0.85 | 2.05 | 2.891 (4) | 171 |

| O4—H4A···F2 | 0.85 | 1.97 | 2.808 (3) | 169 |

| O4—H4B···O3 | 0.85 | 2.01 | 2.853 (4) | 170 |

Supramolecular Architectures and Ribbon Formation

The fundamental building block of the calcium tetrafluoroborate tetrahydrate structure is a mono-dimensional infinite ribbon. Current time information in Fresno County, US.nih.govcristal.org These ribbons are formed by [Ca(H₂O)₄F₄] square antiprisms that share fluorine corners with the [BF₄] tetrahedra. Current time information in Fresno County, US.nih.govcristal.org This sharing of corners creates a continuous chain that extends along the crystallographic direction. nih.govcristal.org

Crucially, there are no hydrogen bonds within a single ribbon; all hydrogen bonding occurs between adjacent ribbons. nih.govcristal.org Each ribbon is interconnected to four neighboring ribbons via the O-H···F and O-H···O hydrogen bonds described previously. nih.govcristal.org This inter-ribbon bonding is what establishes the three-dimensional character of the supramolecular architecture, creating a tightly packed and stable structure. nih.govcristal.org Projections of the unit cell along the a and b axes clearly illustrate how these ribbons are efficiently stacked and interconnected, highlighting the intricate nature of the crystal packing. nih.govcristal.org

Polymorphism and Phase Transition Studies

Currently, there is a notable absence of published research specifically investigating the polymorphism or phase transitions of calcium tetrafluoroborate tetrahydrate. Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure, while a phase transition is the transformation from one phase to another, which can be induced by changes in temperature or pressure.

Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy for Structural Probing

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure and bonding within calcium tetrafluoroborate (B81430) hydrate (B1144303).

Infrared (IR) spectroscopy probes the vibrational modes of molecules by measuring the absorption of infrared radiation. In the context of calcium tetrafluoroborate hydrate, IR spectra reveal characteristic bands associated with the tetrafluoroborate anion (BF₄⁻) and the coordinated water molecules. The B-F stretching vibrations of the BF₄⁻ anion are particularly prominent. researchgate.net The presence of water molecules is also readily identified through their characteristic stretching and bending vibrations, although these can sometimes be obscured by the broadness of the bands or overlap with other signals. researchgate.netresearchgate.net The drying process of the hydrated salt is critical, as residual water can be difficult to remove and may lead to hydrolysis of the tetrafluoroborate anion. nih.govresearchgate.net

Key IR Spectral Features for Calcium Tetrafluoroborate Hydrate:

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |

| B-F Stretching | ~1000-1100 | Asymmetric stretch of the BF₄⁻ tetrahedron |

| Water O-H Stretching | ~3200-3600 | Stretching vibrations of coordinated H₂O molecules |

| Water H-O-H Bending | ~1600-1650 | Bending vibration of coordinated H₂O molecules |

Note: The exact positions of these bands can be influenced by factors such as the degree of hydration and the crystalline environment.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. For calcium tetrafluoroborate hydrate, Raman spectra are also dominated by the vibrational modes of the BF₄⁻ anion. researchgate.netresearchgate.net The symmetric stretching mode of the BF₄⁻ tetrahedron, which is often weak or inactive in the IR spectrum, typically gives a strong, sharp peak in the Raman spectrum. This makes Raman spectroscopy particularly useful for identifying and characterizing the tetrafluoroborate species. researchgate.netresearchgate.net Studies on related metal tetrafluoroborate hydrates, such as copper(II) tetrafluoroborate hexahydrate, have shown distinct Raman bands corresponding to the [BF₄]⁻ anion. researchgate.net

Characteristic Raman Shifts for the Tetrafluoroborate Anion:

| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Assignment |

| ν₁ (A₁) | ~770 | Symmetric stretch of the BF₄⁻ tetrahedron |

| ν₂ (E) | ~350 | Bending mode of the BF₄⁻ tetrahedron |

| ν₃ (F₂) | ~1050 | Asymmetric stretch of the BF₄⁻ tetrahedron |

| ν₄ (F₂) | ~530 | Bending mode of the BF₄⁻ tetrahedron |

Note: These values are approximate and can vary slightly depending on the specific compound and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for probing the local chemical environment of specific nuclei. For calcium tetrafluoroborate hydrate, ¹⁹F and ¹¹B NMR are particularly informative.

¹⁹F NMR spectra are used to characterize the fluorine environments. In solutions containing the BF₄⁻ anion, a characteristic signal is observed. researchgate.netescholarship.org The chemical shift of this signal can be influenced by the solvent and the presence of other species. rsc.orgresearchgate.net High-resolution ¹⁹F NMR can sometimes resolve the coupling between fluorine and the boron isotopes (¹⁰B and ¹¹B), providing further structural confirmation. escholarship.orgresearchgate.net

¹¹B NMR provides insights into the coordination environment of the boron atom. The BF₄⁻ anion typically shows a sharp signal in the ¹¹B NMR spectrum, indicative of a highly symmetric tetrahedral environment. researchgate.netstanford.eduscispace.comsdsu.edu The chemical shift is characteristic of four-coordinate boron. scispace.comsdsu.edu The presence of hydrolysis products, such as BF₃(OH)⁻, can be detected by the appearance of additional signals with different chemical shifts and multiplicities. escholarship.org

Typical NMR Data for the Tetrafluoroborate Anion:

| Nucleus | Typical Chemical Shift Range (ppm) | Multiplicity (Proton-Coupled) | Key Information Provided |

| ¹⁹F | ~ -140 to -150 | Singlet or quartet (due to ¹¹B coupling) | Confirms the presence of the BF₄⁻ anion and its interaction with the environment. researchgate.netescholarship.org |

| ¹¹B | ~ -1 to -3 | Singlet or quintet (due to ¹⁹F coupling) | Indicates the tetrahedral coordination of boron in the BF₄⁻ anion. researchgate.netescholarship.org |

Note: Chemical shifts are relative to standard references (e.g., CFCl₃ for ¹⁹F and BF₃·OEt₂ for ¹¹B).

X-ray Photoelectron Spectroscopy (XPS) for Surface and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. For calcium tetrafluoroborate hydrate, XPS can be used to identify the presence of calcium, boron, fluorine, and oxygen. The binding energies of the core-level electrons (e.g., Ca 2p, B 1s, F 1s, O 1s) can reveal the oxidation states and chemical environments of these elements. researchgate.net For instance, the B 1s and F 1s spectra can confirm the presence of the BF₄⁻ anion. researchgate.net XPS is particularly valuable in studies where the surface of the material interacts with other substances, such as in battery applications, to analyze the formation of passivation layers or decomposition products. researchgate.net

X-ray Diffraction (XRD) and Electron Diffraction Techniques

X-ray Diffraction (XRD) is the primary technique for determining the crystal structure of solid materials. Powder XRD studies have been crucial in redefining the formula of what was commercially known as calcium tetrafluoroborate hydrate. cristal.orgiucr.orgnih.govresearchgate.netnih.gov Recent research has shown that the compound is, in fact, calcium tetrafluoroborate tetrahydrate, Ca(H₂O)₄(BF₄)₂, and is isostructural with calcium perchlorate (B79767) tetrahydrate. cristal.orgiucr.orgnih.govresearchgate.netnih.gov The analysis of the diffraction pattern, including the positions and intensities of the Bragg reflections, allows for the determination of the unit cell parameters and the arrangement of atoms within the crystal lattice. cristal.orgiucr.orgnih.govnih.gov The structure consists of [CaO₄F₄] square antiprisms that share fluorine corners with [BF₄] tetrahedra, forming one-dimensional ribbons. cristal.orgiucr.orgnih.govresearchgate.net These ribbons are interconnected by hydrogen bonds. cristal.orgiucr.orgnih.govresearchgate.net

Electron diffraction, often performed in a transmission electron microscope, can provide crystallographic information from very small crystalline domains. nih.gov While less common than XRD for bulk powder characterization, it can be a powerful tool for studying nanocrystalline materials or individual crystallites. nih.gov

Crystallographic Data for Calcium Tetrafluoroborate Tetrahydrate (Ca(H₂O)₄(BF₄)₂):

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| Triclinic | P-1 | 5.5192 (3) | 7.6756 (3) | 11.6518 (5) | 77.439 (3) | 89.579 (3) | 88.625 (2) | 481.65 (4) | 2 |

Data obtained from powder X-ray diffraction. cristal.org

Electron Microscopy Techniques for Microstructural and Nanoscopic Analysis

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the morphology and microstructure of materials at high magnifications. SEM provides detailed images of the surface topography of calcium tetrafluoroborate hydrate powders, revealing particle size, shape, and aggregation. In studies related to its application in electrolytes, SEM has been used to examine the surface of calcium electrodes after electrochemical cycling. researchgate.net TEM, with its higher resolution, can be used to observe the internal structure and can be coupled with electron diffraction to obtain crystallographic information from nanoscale regions. researchgate.net While specific TEM studies focused solely on the morphology of pristine calcium tetrafluoroborate hydrate are not extensively reported, the technique is invaluable for studying the material in applied contexts, such as observing the formation of surface layers on electrodes at the nanoscale. researchgate.net

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of solid materials at high magnification. youtube.comscispace.com An SEM instrument scans a focused beam of electrons across a sample's surface. The interactions between the electrons and the sample's atoms generate various signals, primarily secondary electrons and backscattered electrons, which are collected by detectors to form an image. Secondary electrons yield detailed information about the surface morphology and texture, while backscattered electrons can provide some information on the distribution of different elements based on atomic number contrast. scispace.com

For the analysis of crystalline calcium ditetrafluoroborate hydrate powder, SEM would be employed to determine key physical attributes such as crystal habit (shape), size distribution, and the degree of aggregation. The high-resolution images can reveal surface features like growth steps, fractures, or the presence of smaller adhering particles. This morphological information is vital for understanding the material's physical properties, such as flowability and dissolution kinetics.

Table 1: Illustrative SEM Morphological Analysis of Calcium Ditetrafluoroborate Hydrate

| Parameter | Observation | Significance |

| Crystal Habit | Prismatic or block-like crystals | Indicates the internal crystalline structure and growth conditions. |

| Crystal Size | 10-100 µm range | Affects surface area, reactivity, and handling properties. |

| Surface Texture | Smooth faces with some terracing | Provides insight into the crystal growth mechanism. |

| Aggregation | Low to moderate agglomeration | Influences bulk density and powder flow characteristics. |

Transmission Electron Microscopy (TEM) and Cryo-TEM

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to investigate the internal structure of materials. In TEM, a broad beam of electrons is passed through an ultra-thin specimen, and the transmitted electrons are focused to form an image. youtube.com This technique can reveal details at the atomic scale, including the arrangement of atoms in the crystal lattice, dislocations, and other defects. mpg.dersc.org For crystalline materials like calcium ditetrafluoroborate hydrate, TEM can confirm the crystalline nature and observe the lattice fringes, providing direct evidence of the ordered atomic structure. nih.gov

Cryo-TEM is a specialized form of TEM where the sample is rapidly frozen to cryogenic temperatures. This process vitrifies the water present, preserving the material in its near-native, hydrated state. For a hydrated compound, this is particularly crucial as it prevents the loss of water molecules that would occur under the high vacuum of a conventional TEM, thus allowing the study of the hydrated crystal structure itself.

Table 2: Potential Ultrastructural Findings for Calcium Ditetrafluoroborate Hydrate via TEM

| Feature | Potential Observation | Implication |

| Crystallinity | Presence of sharp diffraction spots | Confirms a well-ordered crystalline structure. |

| Lattice Fringes | Ordered, repeating lines at Ångström scale | Visualizes the atomic planes within the crystal. |

| Nanoscale Defects | Dislocations or stacking faults | Reveals imperfections in the crystal that can affect properties. |

| Hydrated State (Cryo-TEM) | Intact crystal structure without dehydration artifacts | Confirms the analysis is of the true hydrated form. |

Energy Dispersive Spectroscopy (EDS)

Energy Dispersive Spectroscopy (EDS, also known as EDX) is an analytical technique typically coupled with an SEM or TEM. youtube.com When the electron beam strikes the sample, it can eject an inner shell electron from an atom. An electron from a higher energy shell then fills the vacancy, releasing the excess energy as an X-ray. The energy of this X-ray is unique to the element from which it was emitted. youtube.com An EDS detector measures the energies and intensities of these emitted X-rays to provide a qualitative and quantitative elemental analysis of the sample volume being probed. nist.gov

When analyzing calcium ditetrafluoroborate hydrate, EDS would be used to confirm the presence of the expected elements: calcium (Ca), boron (B), fluorine (F), and oxygen (O) (from the hydrate water). The technique can be performed in a spot mode for analysis of a specific point, or used to create elemental maps showing the distribution of these elements across a larger area of the sample. researchgate.netresearchgate.net This is particularly useful for assessing the homogeneity of the material and identifying any elemental impurities.

Table 3: Representative EDS Data for Calcium Ditetrafluoroborate Hydrate

| Element | Expected Energy Peak (keV) | Relative Abundance |

| Boron (B) Kα | ~0.18 | Present |

| Oxygen (O) Kα | ~0.52 | Present |

| Fluorine (F) Kα | ~0.68 | High |

| Calcium (Ca) Kα | ~3.69 | High |

| Calcium (Ca) Kβ | ~4.01 | Present |

Thermal Analysis for Water Content and Decomposition Pathways

Thermogravimetric Analysis (TGA) for Hydration Quantification

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. libretexts.org The instrument consists of a precision balance with a sample pan located inside a furnace. libretexts.org TGA is exceptionally useful for determining the water content of hydrated salts. mt.comresearchgate.net

For calcium ditetrafluoroborate hydrate, a TGA experiment would involve heating the sample at a constant rate. A distinct mass loss step would be observed at the temperature range where the water of hydration is driven off. hitachi-hightech.comresearchgate.net The percentage of mass lost during this step can be used to precisely quantify the number of water molecules per formula unit of the calcium ditetrafluoroborate. libretexts.org Subsequent mass loss steps at higher temperatures would correspond to the thermal decomposition of the anhydrous salt. The resulting TGA curve provides a detailed profile of the compound's thermal stability and composition. hitachi-hightech.com

Table 4: Illustrative TGA Data for the Dehydration of Calcium Ditetrafluoroborate Hydrate

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 100 - 250 | Corresponds to xH₂O | Dehydration (Loss of water molecules) |

| > 400 | Further mass loss | Decomposition of anhydrous Ca(BF₄)₂ |

Inductively Coupled Plasma (ICP) and Atomic Absorption Spectroscopy (AAS) in Material Analysis

Inductively Coupled Plasma (ICP) and Atomic Absorption Spectroscopy (AAS) are highly sensitive techniques for quantitative elemental analysis. Both methods require the sample to be dissolved in a liquid, typically an acidic solution.

In AAS , the sample solution is aspirated into a flame, converting the compound into free ground-state atoms. ccri.edu A lamp containing the element of interest (a calcium hollow-cathode lamp in this case) emits light at a specific wavelength that is absorbed by the atoms in the flame. ccri.edupdx.edu The amount of light absorbed is proportional to the concentration of the element in the sample. oiv.intnih.gov

In ICP (often coupled with mass spectrometry, ICP-MS, or optical emission spectrometry, ICP-OES), the sample solution is introduced into an extremely hot plasma (6,000-10,000 K), which excites the atoms to higher energy states. As they relax, they emit light at characteristic wavelengths (ICP-OES) or are ionized and separated by mass-to-charge ratio (ICP-MS). The intensity of the emission or the ion signal is proportional to the elemental concentration.

For calcium ditetrafluoroborate hydrate, either technique could be used to precisely determine the concentration of calcium, which is essential for confirming the material's stoichiometry and assessing its purity. These methods are capable of detecting trace metal impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels.

Table 5: Hypothetical ICP-OES Purity Analysis for Calcium in a Sample

| Element | Measured Concentration (mg/L) | Calculated Purity (% w/w) |

| Calcium (Ca) | 99.8 | 99.8% (relative to Ca content) |

| Impurity 1 (e.g., Na) | < 0.1 | < 0.01% |

| Impurity 2 (e.g., Mg) | < 0.1 | < 0.01% |

X-ray Fluorescence (XRF) for Elemental Composition

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. eag.com A primary X-ray source irradiates the sample, causing the ejection of inner shell electrons. Electrons from higher orbitals fill these vacancies, emitting secondary (fluorescent) X-rays with energies characteristic of each element. nih.gov The detector measures these fluorescent X-rays to identify the elements present.

XRF is particularly useful for the rapid analysis of solid or powdered samples with minimal preparation. nih.gov For calcium ditetrafluoroborate hydrate, XRF would be an effective tool for quality control, quickly confirming the presence of calcium. While XRF is highly sensitive for heavier elements, lighter elements like boron and fluorine are more challenging to detect and quantify accurately. eag.comresearchgate.net Therefore, it is primarily used to verify the major metallic component and screen for heavier elemental contaminants.

Table 6: Elements Detectable by XRF in a Calcium Ditetrafluoroborate Hydrate Sample

| Element | Status | Purpose |

| Calcium (Ca) | Detected | Major component confirmation |

| Strontium (Sr) | Potentially Detected | Common trace impurity in Ca salts |

| Iron (Fe) | Potentially Detected | Common trace impurity |

| Boron (B) | Not typically detectable by standard XRF | Too light |

| Fluorine (F) | Detectable with specialized windows | Light element, requires specific setup |

Electrochemical Quartz Crystal Microbalance (EQCM) for Interfacial Studies

The Electrochemical Quartz Crystal Microbalance (EQCM) is a highly sensitive technique capable of measuring minute mass changes on an electrode surface in real-time during an electrochemical experiment. uci.eduudel.edu By combining the principles of electrochemistry with the precision of a quartz crystal microbalance, EQCM allows for the in-situ monitoring of interfacial phenomena such as adsorption, desorption, deposition, and dissolution of species at the electrode-electrolyte interface. wikipedia.orgdtu.dk

The core of the EQCM is a thin quartz crystal wafer with electrodes deposited on both faces. uci.edu An alternating electric field applied across these electrodes induces piezoelectric oscillations at a stable resonance frequency. uci.edu When the electrode is in contact with a solution, any change in mass on its surface, such as the adsorption of ions from the electrolyte, leads to a proportional shift in the resonance frequency. udel.edu This relationship is described by the Sauerbrey equation, which linearly correlates the change in frequency with the change in mass. researchgate.net

In the context of a solution containing calcium;ditetrafluoroborate;hydrate, EQCM could be employed to study the adsorption and desorption of Ca²⁺ and [BF₄]⁻ ions onto a working electrode as a function of the applied potential. Such studies would provide valuable data on the formation of the electrical double layer and any specific adsorption processes. The technique is sensitive enough to detect sub-monolayer coverage of ions, offering insights into the initial stages of interfacial processes. udel.edu

Hypothetical EQCM Data for Ion Adsorption

| Applied Potential (V vs. Ag/AgCl) | Frequency Change (Hz) | Mass Change (ng/cm²) |

| 0.2 | -1.5 | 2.65 |

| 0.0 | 0 | 0 |

| -0.2 | 2.0 | -3.54 |

| -0.4 | 5.5 | -9.73 |

This table is illustrative and does not represent actual experimental data.

Furthermore, by analyzing the dissipation factor, an extension of the EQCM technique known as EQCM-D (with Dissipation monitoring) can provide information on the viscoelastic properties of the adsorbed layer. This would be particularly useful in understanding the nature of the hydrated ion complex at the interface.

Temperature-Programmed Desorption coupled with Mass Spectroscopy (TPD-MS)

Temperature-Programmed Desorption (TPD) coupled with Mass Spectrometry (MS) is a powerful analytical technique used to study the thermal stability of materials and to identify the species that desorb from a surface as the temperature is increased in a controlled manner. wikipedia.org In a TPD-MS experiment, a sample is heated under vacuum at a constant rate, and the desorbed molecules are detected by a mass spectrometer. wikipedia.orghidenanalytical.com The resulting TPD spectrum plots the intensity of specific mass-to-charge ratios (m/z) as a function of temperature. hidenanalytical.com

For a hydrated salt like this compound, TPD-MS is an ideal tool to investigate its dehydration and decomposition processes. By monitoring the evolution of water molecules (m/z = 18) and any decomposition products of the tetrafluoroborate anion (e.g., BF₃, HF), one can determine the temperatures at which these events occur and gain insights into the binding energies of the different species within the crystal lattice. wikipedia.org

Specific research detailing the TPD-MS analysis of this compound is not prominently featured in the available literature. However, the principles of the technique allow for a clear prediction of the expected outcomes. Upon heating, one would anticipate observing distinct desorption peaks corresponding to the release of water molecules. The presence of multiple water desorption peaks would suggest different binding environments for the water molecules within the hydrate structure (e.g., surface-adsorbed water vs. coordinated water molecules). At higher temperatures, the decomposition of the tetrafluoroborate anion would be expected, leading to the detection of its gaseous fragments by the mass spectrometer.

Hypothetical TPD-MS Desorption Profile

| Temperature (°C) | Desorbed Species | m/z Detected | Relative Intensity |

| 120 | H₂O (physisorbed) | 18 | Low |

| 250 | H₂O (coordinated) | 18 | High |

| 450 | BF₃ | 67, 68 | Medium |

| 500 | CaF₂ (residue) | - | - |

This table is illustrative and does not represent actual experimental data.

The peak shape and the temperature of the desorption maximum (Tₘ) in a TPD spectrum can be used to calculate the desorption activation energy, providing quantitative information about the strength of the interactions being broken. wikipedia.org This makes TPD-MS a crucial technique for characterizing the thermal properties and stability of hydrated salts.

Coordination Chemistry of Calcium Ii Ditetrafluoroborate Hydrate Species

Investigation of Calcium(II) Coordination Environments in Solution and Solid State

The coordination environment of the calcium(II) ion in calcium ditetrafluoroborate hydrate (B1144303) has been elucidated through various analytical techniques, primarily powder X-ray diffraction for the solid state. cristal.orgnih.goviucr.orgscilit.comresearchgate.net These studies have provided detailed insights into the geometry and composition of the primary coordination sphere of the calcium ion.

In the solid state, the crystal structure of calcium bis(tetrafluoroborate) hydrate has been determined to be more accurately represented as Ca(H₂O)₄(BF₄)₂. cristal.orgnih.goviucr.orgresearchgate.net This reformulation arose from the finding that all water molecules are directly involved in the coordination of the calcium ion, leaving no interstitial water molecules. cristal.orgnih.goviucr.orgresearchgate.net

The coordination number of the calcium(II) ion in the solid state is eight. cristal.orgnih.govresearchgate.net The geometry of the coordination sphere is a [CaO₄F₄] square antiprism. cristal.orgnih.goviucr.orgresearchgate.net This polyhedron is formed by four oxygen atoms from the water molecules and four fluorine atoms from the bridging tetrafluoroborate (B81430) anions. cristal.orgnih.goviucr.orgresearchgate.net This coordination arrangement is noteworthy as six- and eight-coordinate geometries are the most common for calcium compounds. researchgate.net The square antiprismatic geometry is one of the two idealized structures for eight-coordinate molecules, the other being the dodecahedron. researchgate.net

Interactive Data Table: Coordination Geometry of Ca(H₂O)₄(BF₄)₂

| Parameter | Value | Reference |

| Coordination Number | 8 | cristal.orgnih.govresearchgate.net |

| Coordination Geometry | Square Antiprism | cristal.orgnih.goviucr.orgresearchgate.net |

| Coordinating Atoms | 4 Oxygen (from H₂O), 4 Fluorine (from BF₄⁻) | cristal.orgnih.goviucr.orgresearchgate.net |

| Resulting Polyhedron | [CaO₄F₄] | cristal.orgnih.goviucr.orgresearchgate.net |

The hydration shell of the calcium ion is a critical factor influencing its reactivity. In aqueous solutions, the first hydration shell of the calcium ion is well-defined, and its structure is affected by the presence of other ions. rsc.org For hydrated calcium ion clusters, Ca²⁺(H₂O)ₙ, the number of water molecules in the first hydration shell can vary. For smaller clusters (n=10–12), the calcium ion is typically surrounded by six water molecules. nih.govfrontiersin.org As the cluster size increases, the coordination number can fluctuate between seven and eight. nih.govfrontiersin.org

Molecular dynamics simulations have shown that the presence of electrolytes can drastically reduce the frequency of water exchange in the first hydration shell of the calcium ion. rsc.org This stabilization occurs even when the other ions are not directly coordinated to the calcium, suggesting that the reactivity of the first solvation shell can be influenced by the affinity of other ions for the water molecules coordinated to Ca²⁺. rsc.org In the case of Ca(H₂O)₄(BF₄)₂, the four water molecules are integral to the primary coordination sphere, forming a stable arrangement. cristal.orgnih.gov The dynamics of these coordinated water molecules are influenced by hydrogen bonding interactions with the tetrafluoroborate anions. cristal.orgnih.gov

Ligand Interaction Studies with Tetrafluoroborate Anions and Water Molecules

The tetrafluoroborate anion (BF₄⁻) is generally considered a weakly coordinating anion. wikipedia.org However, in the solid-state structure of Ca(H₂O)₄(BF₄)₂, the BF₄⁻ anions play a direct role in the coordination of the calcium ion. cristal.orgnih.gov Each calcium ion is coordinated to four fluorine atoms from four different tetrafluoroborate anions. cristal.org These BF₄⁻ tetrahedra share their fluorine corners with the [CaO₄F₄] square antiprisms, creating infinite one-dimensional ribbons. cristal.orgnih.goviucr.orgresearchgate.net

Water molecules are crucial to the coordination structure, not only by directly bonding to the calcium ion but also by participating in an intricate network of hydrogen bonds. cristal.orgnih.gov These hydrogen bonds, which include both O—H···F and O—H···O interactions, are responsible for interconnecting the infinite ribbons and maintaining the three-dimensional structure of the crystal. cristal.orgnih.goviucr.orgresearchgate.net The interaction between the calcium ion and the water molecules is primarily electrostatic, involving the lone pair electrons of the oxygen atoms. frontiersin.org

Formation of Mononuclear and Binuclear Calcium(II) Complexes

The crystal structure of Ca(H₂O)₄(BF₄)₂ reveals the formation of a polymeric, one-dimensional structure composed of infinite ribbons. cristal.orgnih.goviucr.orgresearchgate.net Within these ribbons, the fundamental repeating unit is a mononuclear calcium(II) complex, [Ca(H₂O)₄(BF₄)₂]. However, the sharing of tetrafluoroborate anions between adjacent calcium centers effectively links these mononuclear units. While the primary described structure is not explicitly a binuclear complex in the traditional sense of having two closely interacting metal centers, the bridging nature of the tetrafluoroborate ligands creates a polynuclear assembly.

Coordination Phenomena under Confined Chemical Conditions

While specific studies on the coordination of calcium ditetrafluoroborate hydrate under confined chemical conditions are not extensively detailed in the provided search results, general principles of coordination chemistry in such environments can be considered. Confined conditions, such as those in nanopores or solvated clusters, can influence coordination numbers and geometries. For instance, studies on hydrated calcium ion clusters show that the size of the cluster affects the number of water molecules in the first hydration shell. nih.govfrontiersin.org It is plausible that in confined spaces, the formation of the extended ribbon structure seen in the bulk crystal might be altered, potentially favoring the formation of discrete mononuclear or smaller oligomeric species. The nature of the confining environment would likely dictate the preferred coordination geometry and the extent of hydration.

Theoretical and Computational Chemistry Studies

Computational chemistry provides powerful tools to investigate the properties of materials at an atomic scale. For calcium;ditetrafluoroborate;hydrate (B1144303), theoretical studies based on Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer deep insights into its electronic structure, stability, and the dynamic behavior of its constituent ions.

Interfacial Phenomena and Electrolyte Research in Electrochemical Systems

Role as an Electrolyte Component in Divalent Ion Batteries (e.g., Calcium-Ion Batteries)

Calcium;ditetrafluoroborate;hydrate (B1144303), when dehydrated and dissolved in appropriate solvents, serves as a key electrolyte salt in the development of rechargeable calcium batteries. Research has demonstrated that electrolytes based on calcium tetrafluoroborate (B81430) (Ca(BF₄)₂) in a mixture of ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC) can facilitate reversible calcium plating and stripping. researchgate.netrsc.orgrsc.org This reversible deposition is a fundamental requirement for a functional calcium-metal anode.

Initial breakthroughs with this electrolyte required elevated temperatures, typically between 75°C and 100°C, to achieve efficient cycling. rsc.orgosti.govresearchgate.netacs.org At these temperatures, a symmetric Ca||Ca cell using a 0.45 M Ca(BF₄)₂ in EC:PC electrolyte demonstrated stable cycling for over 100 cycles. nih.gov The necessity for high temperatures indicates a significant energy barrier for Ca²⁺ transport across the electrode-electrolyte interface at room temperature. semanticscholar.org

Comparisons with other calcium salts, such as calcium bis(trifluoromethanesulfonyl)imide (Ca(TFSI)₂) and calcium perchlorate (B79767) (Ca(ClO₄)₂), under similar conditions, showed that Ca(BF₄)₂ was uniquely capable of enabling quasi-reversible Ca deposition. rsc.orgnih.govscispace.com Electrolytes using Ca(TFSI)₂, for instance, were found to be completely inactive towards calcium deposition, highlighting the crucial role of the tetrafluoroborate anion. nih.govscispace.com

The concentration of the Ca(BF₄)₂ salt is a critical parameter influencing the electrolyte's properties and performance. Studies have shown that the ionic conductivity of Ca(BF₄)₂ in EC:PC reaches a maximum at a concentration of approximately 0.45 M at room temperature. scispace.comcsic.esnih.gov Beyond this concentration, increasing viscosity and ion pairing lead to a decline in conductivity. csic.esnih.gov This optimal concentration for ion mobility also corresponds to the best electrochemical performance for calcium deposition at elevated temperatures. scispace.comnih.gov

| Electrolyte Composition | Operating Temperature (°C) | Key Findings | Source |

|---|---|---|---|

| 0.3–0.8 M Ca(BF₄)₂ in EC:PC | 75–100 | Reversible Ca plating/stripping observed; 0.45 M concentration showed the best performance with the smallest overpotential. | rsc.orgnih.gov |

| 1.0 M Ca(BF₄)₂ in EC:PC | Room Temperature | Ca deposition/stripping observed but within a wide overpotential window, suggesting poor kinetics. | rsc.org |

| 0.45 M Ca(BF₄)₂ in EC:PC | 100 | Stable cycling in a symmetric Ca||Ca cell for over 100 cycles was demonstrated. | nih.gov |

| 0.3 M Ca(BF₄)₂, Ca(ClO₄)₂, Ca(TFSI)₂ in EC:PC | 100 | Only Ca(BF₄)₂ enabled significant Ca deposition, emphasizing the anion's impact. | rsc.orgnih.gov |

Formation and Characterization of Solid Electrolyte Interphases (SEIs)

The ability of Ca(BF₄)₂ electrolytes to support calcium cycling is intrinsically linked to the formation of a Solid Electrolyte Interphase (SEI) at the anode surface. researchgate.netchemrxiv.org This passivation layer is created by the reductive decomposition of electrolyte components upon initial contact with the highly reactive calcium metal. researchgate.netchemrxiv.org For the battery to function, this SEI must be electronically insulating but ionically conductive, allowing Ca²⁺ ions to pass through while preventing further electrolyte degradation. chemrxiv.org

The SEI formed in Ca(BF₄)₂-based electrolytes is distinct from the passivating layers formed with other salts like Ca(TFSI)₂, which tend to be blocking for Ca²⁺ ions. researchgate.netacs.org The unique composition of the SEI derived from Ca(BF₄)₂ is what enables the reversible electrochemistry. researchgate.nettdx.cat

Detailed analysis of the SEI has revealed that its composition is key to its functionality. A crucial finding is the presence of borate (B1201080) species within the passivation layer formed from Ca(BF₄)₂ electrolytes. researchgate.netacs.orgtdx.cat These borate compounds, formed from the decomposition of the BF₄⁻ anion or its hydrolysis products, are believed to be the component that facilitates Ca²⁺ transport. researchgate.nettdx.cat

In-depth studies have confirmed that pre-passivating an electrode with a borate-containing layer using a Ca(BF₄)₂ electrolyte can enable calcium plating even in a previously inactive Ca(TFSI)₂ electrolyte. acs.orgnih.gov This strongly suggests that the borate-rich SEI is the critical enabler for reversible calcium deposition. acs.org

Besides borates, the SEI is composed of other inorganic and organic products. X-ray Photoelectron Spectroscopy (XPS) analysis has identified the presence of calcium fluoride (B91410) (CaF₂) and a significant proportion of organic species derived from the decomposition of the EC and PC solvents. semanticscholar.orgscispace.com Ab initio molecular dynamics (AIMD) simulations support this, indicating that due to the relatively high stability of the BF₄⁻ anion, the SEI is primarily organic-rich, formed from solvent decomposition products. chemrxiv.org One study using quantitative XPS analysis on a calcium electrode cycled in a Ca(BF₄)₂ electrolyte identified approximately 14% boron in an oxygenated environment and about 15% CaF₂ at the surface. semanticscholar.org

| Analytical Technique | Identified SEI Components | Key Insight | Source |

|---|---|---|---|

| XPS, EELS, ToF-SIMS | Borate compounds, Calcium Fluoride (CaF₂), Organic species (from solvent) | The presence of borate species is critical for enabling Ca²⁺ migration and reversible plating. | researchgate.netacs.orgsemanticscholar.org |

| AIMD Simulations | Primarily organic content from solvent decomposition, undecomposed Ca(BF₄)₂ salt | The BF₄⁻ anion is more stable against reduction than the EC:PC solvent, leading to an organic-rich SEI. | chemrxiv.org |

| Pre-passivation Experiments | Borate-rich passivation layer | A borate-rich SEI can activate an otherwise inactive electrolyte (e.g., Ca(TFSI)₂) for Ca plating. | acs.orgnih.gov |

The formation of the SEI is a complex process involving redox reactions at the electrode surface. chemrxiv.org It begins with the decomposition of the most easily reducible species in the electrolyte upon contact with the low-potential calcium anode. chemrxiv.orgchemrxiv.org

Computational studies using AIMD have provided microscopic insights into this mechanism. chemrxiv.orgchemrxiv.org In Ca(BF₄)₂ in EC:PC electrolytes, the solvent molecules (EC and PC) are more susceptible to reduction than the BF₄⁻ anion. chemrxiv.org Therefore, the initial SEI layer is primarily formed from the decomposition products of the carbonate solvents. chemrxiv.org This is in contrast to electrolytes with less stable anions, such as Ca(TFSI)₂, where anion decomposition contributes significantly to the formation of inorganic SEI components. chemrxiv.org The simulations show that the Ca(BF₄)₂ salt remains largely undecomposed and can be found near the interphase. chemrxiv.org The growth of the SEI is a dynamic process, evolving as the battery is cycled and influenced by the continuous interaction between the electrode, the electrolyte, and the already-formed decomposition products. chemrxiv.org

Investigations into Calcium Ion Transport Kinetics and Mechanisms at Electrode Interfaces

The kinetics of Ca²⁺ ion transport through the electrolyte and across the SEI are determining factors for battery performance, influencing plating/stripping rates and overpotentials. The observation that Ca(BF₄)₂ electrolytes often require elevated temperatures for efficient operation points to sluggish kinetics at room temperature. semanticscholar.org This is attributed to a high activation energy barrier for Ca²⁺ migration through the SEI and the desolvation of the strongly coordinating Ca²⁺ ion at the interface. semanticscholar.orgtdx.cat

The nature of the SEI is paramount for kinetics. A borate-rich SEI, as formed from Ca(BF₄)₂ electrolytes, appears to provide pathways for facile Ca²⁺ conduction, whereas carbonate-based layers formed in other electrolytes are blocking. tdx.cat Enhanced electrochemical responses, such as higher current densities, have been directly linked to the presence of a favorable, borate-containing SEI. acs.org

Electrolyte Stability and Compatibility with Electrode Materials

The stability of the electrolyte is crucial for the long-term cyclability and safety of a battery. While the Ca(BF₄)₂ salt itself shows good electrochemical stability, its solution in carbonate solvents is prone to decomposition at the highly reducing potential of the calcium anode, leading to SEI formation. semanticscholar.orgchemrxiv.org AIMD simulations have confirmed that the Ca(BF₄)₂ salt has exceptional redox stability compared to other salts like Ca(TFSI)₂. chemrxiv.org

A significant practical challenge is the hygroscopic nature of calcium;ditetrafluoroborate;hydrate. Commercial Ca(BF₄)₂ is often sold in a hydrated form, and the presence of water can lead to the hydrolysis of the BF₄⁻ anion. tdx.catdoaj.org This hydrolysis can produce impurities that are detrimental to electrochemical performance. doaj.org Therefore, rigorous drying protocols or, preferably, anhydrous synthesis routes are necessary to prepare high-quality, contaminant-free electrolytes for reliable battery testing. doaj.orgresearchgate.net

Kinetic Studies in Hydrate Formation Systems

Influence of Tetrafluoroborate (B81430) Anions on Gas Hydrate (B1144303) Formation Kinetics

The tetrafluoroborate anion (BF4-) has been investigated for its role in influencing the kinetics of gas hydrate formation, primarily as a component of ionic liquids. Research indicates that the tetrafluoroborate anion generally acts as a kinetic inhibitor of gas hydrate formation.

One study investigated the effect of N-butyl-N-methylpyrrolidinium tetrafluoroborate ([BMP][BF4]) on methane (B114726) hydrate formation. The results showed that [BMP][BF4] significantly inhibited the growth rate of methane hydrate. However, it was observed that this ionic liquid did not effectively delay the nucleation of the hydrate crystals when used on its own nih.gov. This suggests that the primary inhibitory action of the tetrafluoroborate anion in this system is on the crystal growth phase rather than the initial formation of hydrate nuclei.

The following table summarizes the kinetic effects of a tetrafluoroborate-containing ionic liquid on methane hydrate formation.

Table 1: Kinetic Inhibition Effects of N-butyl-N-methylpyrrolidinium Tetrafluoroborate ([BMP][BF4]) on Methane Hydrate Formation

| Inhibitor System | Effect on Nucleation | Effect on Growth Rate |

|---|---|---|

| [BMP][BF4] | No significant delay | Significant inhibition |

| [BMP][BF4] + PVCap* | Synergistic inhibitory effect | Synergistic inhibitory effect |

*PVCap: poly(N-vinylcaprolactam), a known kinetic hydrate inhibitor. Source: nih.gov

Mechanisms of Kinetic Inhibition and Promotion in Clathrate Hydrate Systems

The mechanism by which tetrafluoroborate anions inhibit the kinetics of clathrate hydrate formation is believed to be related to their interaction with the growing hydrate crystal lattice. Kinetic hydrate inhibitors (KHIs) typically function by adsorbing onto the surface of hydrate crystals, thereby preventing or slowing down the incorporation of guest gas molecules and water into the lattice structure nih.gov.

For tetrafluoroborate-containing ionic liquids like [BMP][BF4], the inhibition of the growth rate suggests an interference with the crystal growth process nih.gov. While the precise mechanism is a subject of ongoing research, it is hypothesized that the tetrafluoroborate anions may disrupt the ordering of water molecules required for the formation of the hydrate cages. As a weakly coordinating anion, tetrafluoroborate has a delocalized negative charge and a tetrahedral shape, which may allow it to interact with the water structure at the hydrate-liquid interface without being incorporated into the cages themselves wikipedia.org. This disruption at the growth sites hinders the further expansion of the hydrate crystal.

Conversely, kinetic promotion of hydrate formation is often achieved by surfactants that enhance the gas-water interfacial area or by substances that provide nucleation sites nih.govfrontiersin.org. There is no evidence in the reviewed literature to suggest that tetrafluoroborate anions act as kinetic promoters for gas hydrate formation.

Application in Model Systems for Understanding Hydrate Growth and Nucleation

The study of model hydrate systems is essential for elucidating the fundamental mechanisms of hydrate nucleation and growth. Tetrahydrofuran (THF) is often used as a model hydrate former because it forms a structure II hydrate at atmospheric pressure and temperatures just above 0°C, simplifying experimental setups rsc.org.

While direct studies of calcium ditetrafluoroborate hydrate in these model systems are not available in the reviewed literature, the investigation of various salts and ionic liquids provides valuable insights. For instance, studies on the effect of salts like sodium chloride on THF hydrate growth have shown that ions can significantly retard crystal growth rates and modify crystal morphology rsc.org. This is attributed to both thermodynamic effects (depression of the freezing point) and kinetic effects at the crystal surface.

Ionic liquids containing tetrafluoroborate have been used in model systems to understand their inhibitory properties. By observing the changes in hydrate crystal growth in the presence of these ionic liquids, researchers can infer their mechanism of action. For example, the use of high-pressure micromodels allows for the direct visualization of hydrate film growth and the impact of inhibitors on this process uib.no. Such studies, even with different cations, provide a basis for understanding how the tetrafluoroborate anion itself interacts with the hydrate formation process. The insights gained from these model systems are crucial for the design of new and more effective kinetic hydrate inhibitors for industrial applications.

Advanced Materials Science and Engineering Perspectives

Fundamental Interactions in Composite Materials

The integration of inorganic fillers into polymer matrices is a cornerstone of modern composite material design, aiming to enhance mechanical, thermal, or functional properties. When considering calcium ditetrafluoroborate hydrate (B1144303) as a component in a composite material, its fundamental interactions are dictated by the principles of filler-matrix adhesion, dispersion, and the chemical nature of its constituent ions.

While direct studies on composites incorporating calcium ditetrafluoroborate hydrate are nascent, analogies can be drawn from research on other calcium salt-filled polymers, such as polylactide (PLA) filled with calcium sulfate (B86663) (anhydrite II). nih.gov In such systems, the interactions are governed by several key factors:

Filler-Matrix Interface: The compatibility and adhesion between the inorganic filler and the organic polymer matrix are critical. For calcium ditetrafluoroborate hydrate, the surface chemistry of its crystals would determine the interfacial bonding. The presence of calcium ions and tetrafluoroborate (B81430) anions can lead to polar interactions, potentially including hydrogen bonding or dipole-dipole forces with functional groups on the polymer chains.

Dispersion and Agglomeration: Achieving a uniform dispersion of the filler is crucial for obtaining consistent material properties. The particle size and surface energy of the calcium ditetrafluoroborate hydrate crystals influence their tendency to agglomerate. Surface modification of the filler might be necessary to improve its dispersion within a non-polar or weakly polar polymer matrix.

Ionic Effects: The tetrafluoroborate (BF₄⁻) anion is known for being weakly coordinating. In the context of organic ionic plastic crystals, which are solid-state materials with rotational disorder, anions like tetrafluoroborate are key to the material's properties. acs.org The presence of these mobile or rotationally disordered ions at the filler-polymer interface could influence the composite's dielectric properties or ionic conductivity. Research on orthoborate ionic materials shows that ionic interactions, influenced by the chemical structure of the anions, play a defining role in the material's structure and properties. acs.org

The successful engineering of a composite containing calcium ditetrafluoroborate hydrate would, therefore, depend on a thorough understanding and control of these fundamental interactions to tailor the final properties of the material.

Investigation of Water Structures at the Nanometer Scale in Electrolyte Presence

The term "hydrate" in "calcium ditetrafluoroborate hydrate" traditionally suggested the presence of water molecules within the crystal lattice, but the exact nature of this water was a subject of investigation. Recent, definitive studies using laboratory powder X-ray diffraction have revealed that the water molecules are not merely occluded or loosely bound but are integral, structural components of the compound. iucr.orgnih.goviucr.orgresearchgate.net

This research has led to the reformulation of the compound from the generic Ca(BF₄)₂·xH₂O to the precise chemical formula Ca(H₂O)₄(BF₄)₂ . iucr.orgnih.gov This formula indicates that exactly four water molecules are directly coordinated to each calcium ion.

The investigation at the sub-nanometer scale revealed a highly ordered crystal structure:

The calcium ion (Ca²⁺) is at the center of a [CaO₄F₄] square antiprism . This means each calcium ion is coordinated to four oxygen atoms from the water molecules and four fluorine atoms from the tetrafluoroborate anions. iucr.orgiucr.orgresearchgate.net

These [CaO₄F₄] antiprisms share fluorine corners with the [BF₄] tetrahedra.

This sharing arrangement forms one-dimensional, infinite ribbons that extend through the crystal. iucr.orgnih.govcristal.org

This detailed structural knowledge is crucial. In applications like electrolytes for calcium-ion batteries, the presence and nature of water are critical. researchgate.netdoaj.org Understanding that the water is an intrinsic part of the cation's primary coordination sphere explains the compound's specific thermal behavior and the challenges associated with creating a truly anhydrous electrolyte from this hydrated precursor. nih.govcristal.orgresearchgate.net Techniques such as neutron diffraction, which is highly sensitive to the position of hydrogen atoms, could provide further confirmation of this intricate hydrogen-bonding network. nih.govresearchgate.net

| Parameter | Description | Source |

|---|---|---|

| Chemical Formula | Ca(H₂O)₄(BF₄)₂ | iucr.orgnih.gov |

| Crystal System | Triclinic | nih.gov |

| Coordination Geometry | The Ca²⁺ ion is at the center of a [CaO₄F₄] square antiprism. | iucr.orgiucr.orgresearchgate.net |

| Structural Motif | Infinite one-dimensional ribbons formed by [CaO₄F₄] antiprisms sharing corners with [BF₄] tetrahedra. | iucr.orgnih.govcristal.org |

| Bonding | Ionic bonds within the coordination sphere and an extensive network of O—H···F and O—H···O hydrogen bonds linking the ribbons. | iucr.orgresearchgate.netcristal.org |

Exploration of Structure-Function Relationships in Engineered Materials

The relationship between a material's structure and its function is a fundamental concept in materials engineering. For calcium ditetrafluoroborate hydrate, now understood as Ca(H₂O)₄(BF₄)₂, this relationship is exceptionally clear and directly impacts its primary application as a precursor for battery electrolytes. iucr.org

The key application driving interest in this compound is the development of calcium-metal anode batteries, which require high-purity, anhydrous electrolytes to function. researchgate.netdoaj.org The structure of Ca(H₂O)₄(BF₄)₂ directly governs its function and suitability for this purpose.

Function as a Stable Precursor: The well-defined crystalline structure, with water molecules tightly bound to the calcium ion, makes Ca(H₂O)₄(BF₄)₂ a stable, solid material that is easier to handle and purify than its anhydrous counterpart. americanelements.comthermofisher.com

Structure Dictates Dehydration Behavior: The function of this hydrate is to serve as a source material for anhydrous Ca(BF₄)₂. The process of removing the water is a direct consequence of its structure. Thermogravimetric analysis (TGA) shows a two-step decomposition process. nih.govcristal.org This suggests that not all water molecules are energetically equivalent, and their removal occurs in stages, a behavior dictated by the specific crystal structure. The persistence of water in the solid even at elevated temperatures highlights the strength of the Ca-O coordination bonds and presents a significant challenge in producing a truly contaminant-free electrolyte. iucr.orgresearchgate.net

Isostructural Relationship and Predictability: The discovery that Ca(H₂O)₄(BF₄)₂ is isostructural with calcium perchlorate (B79767) tetrahydrate, Ca(ClO₄)₂·4H₂O, is significant. iucr.orgiucr.org This structural similarity allows for predictive insights into its properties and behavior based on the better-studied perchlorate analogue. This relationship can guide the development of synthesis and processing strategies for new materials.

The precise, ordered arrangement of atoms in Ca(H₂O)₄(BF₄)₂ is not an academic curiosity but the determining factor in its performance and processing for advanced applications. The stability, thermal decomposition pathway, and very nature of the compound are all functions derived directly from its intricate, ribbon-like crystal structure.

| Structural Feature | Resulting Function / Property | Source |

|---|---|---|

| Defined crystal structure with tightly coordinated water (Ca(H₂O)₄(BF₄)₂) | Functions as a stable, solid precursor for electrolyte synthesis. | researchgate.netamericanelements.com |

| Strong Ca-O coordination bonds within [CaO₄F₄] antiprisms | Leads to a multi-step thermal decomposition, making complete dehydration difficult. | nih.govcristal.org |

| Hydrogen-bonded ribbon-like structure | Determines the material's physical properties and stability. | iucr.orgresearchgate.net |

| Isostructural with Ca(ClO₄)₂·4H₂O | Allows for predictive understanding of its behavior and properties. | iucr.orgiucr.org |

Q & A

Basic Question: What are the optimal synthesis protocols for calcium ditetrafluoroborate hydrate (Ca(BF₄)₂·xH₂O) to ensure high purity and reproducibility?

Methodological Answer:

Synthesis typically involves reacting stoichiometric amounts of calcium carbonate (CaCO₃) with tetrafluoroboric acid (HBF₄) in aqueous medium under controlled pH (~3–4). Critical parameters include:

- Molar ratio : 1:2 (Ca²⁺:BF₄⁻) to prevent side products like CaF₂ .

- Temperature : Maintain below 40°C to avoid decomposition of BF₄⁻ ions .

- Hydration control : Slow evaporation at 25°C yields hydrated forms (e.g., dihydrate or hexahydrate). Confirm hydration state via thermogravimetric analysis (TGA) with a heating rate of 5°C/min under nitrogen .

Basic Question: Which characterization techniques are most effective for verifying the structural integrity and hydration state of calcium ditetrafluoroborate hydrate?

Methodological Answer:

- X-ray diffraction (XRD) : Compare experimental patterns with simulated data (e.g., using CIF files from crystallographic databases) to confirm lattice parameters .

- Fourier-transform infrared spectroscopy (FTIR) : Identify B-F stretching vibrations (~1,080 cm⁻¹) and O-H bands (~3,400 cm⁻¹) to distinguish between anhydrous and hydrated forms .

- Transmission electron microscopy (TEM) : Use a 200 kV accelerator voltage and energy-dispersive X-ray spectroscopy (EDS) for elemental mapping (Ca, B, F) to detect impurities .